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Compound of Interest

Compound Name: (2-Chlorophenyl)diphenylmethanol

Cat. No.: B1676089

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chlorophenyl)diphenylmethanol is a tertiary alcohol that serves as a significant chemical
intermediate and is also identified as an impurity in the synthesis of certain pharmaceutical
compounds. Structurally, it features a central carbinol carbon bonded to two phenyl groups and
one 2-chlorophenyl group. Understanding its spectral properties is crucial for its identification,
characterization, and quality control in research and drug development settings. This guide
provides a comprehensive overview of the available spectral data for (2-
Chlorophenyl)diphenylmethanol, detailed experimental protocols for acquiring such data,
and a visualization of its noted biological activity.

Spectroscopic Data

The following tables summarize the key spectral data for (2-Chlorophenyl)diphenylmethanol,
including *H NMR, 3C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: *H NMR Spectral Data

Chemical Shift (6) ppm Multiplicity Assignment
7.15-7.65 m Aromatic Protons
5.85 s Hydroxyl Proton (-OH)
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Solvent: Chloroform-d (CDClIs)

Table 2: *C NMR Spectral Data

While specific peak data is proprietary and held in commercial databases, the expected
chemical shifts are in the following ranges.[1]

Chemical Shift (8) ppm Assignment
125.0 - 145.0 Aromatic Carbons
81.0-83.0 Carbinol Carbon (C-OH)

Solvent: Chloroform-d (CDClIs)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~3500 Strong, Broad O-H Stretch (Alcohol)

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1450 Medium to Strong Aromatic C=C Bending
~1030 Strong C-O Stretch (Tertiary Alcohol)
~750 and ~700 Strong C-H Bending (Out-of-plane)

Sample Preparation: KBr Pellet or Nujol Mull

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity Assighment

[M]* (Molecular lon for 35Cl

294.1 Moderate )

isotope)

[M+2]* (Molecular lon for 37Cl
296.1 Lower )

isotope)

M - CeHs]* (Loss of a phenyl
215.1 High [ " pheny

group)

] [M - CeHaClI]* (Loss of the

183.1 High

chlorophenyl group)
105.1 High [CeHsCO]* (Benzoyl cation)
77.1 Moderate [CeHs]* (Phenyl cation)

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:

o Sample Preparation: Dissolve 5-10 mg of (2-Chlorophenyl)diphenylmethanol in
approximately 0.7 mL of deuterated chloroform (CDCIs).

e 1H NMR Acquisition:

o Tune and shim the spectrometer for the sample.
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o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation
delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Procedure (KBr Pellet Method):

o Sample Preparation: Mix approximately 1-2 mg of (2-Chlorophenyl)diphenylmethanol with
100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

o Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet
using a hydraulic press.

o Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and
acquire the spectrum, typically in the range of 4000-400 cm™1,

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS)
system.

Procedure (GC-MS):
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e Sample Preparation: Dissolve a small amount of (2-Chlorophenyl)diphenylmethanol in a
suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

o Chromatographic Separation: Inject the sample into the GC, where it is vaporized and
separated on a capillary column (e.g., a non-polar column like DB-5ms).

e Mass Analysis: The separated compound is introduced into the mass spectrometer, typically
using Electron lonization (El) at 70 eV. The resulting fragments are analyzed by a mass
analyzer (e.g., a quadrupole).

Visualizations
Experimental Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the complete spectral characterization of
(2-Chlorophenyl)diphenylmethanol.
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Caption: Workflow for the spectral analysis of (2-Chlorophenyl)diphenylmethanol.

Biological Activity: Calcium Channel Inhibition

(2-Chlorophenyl)diphenylmethanol has been identified as a weak calcium channel blocker.
The following diagram illustrates this inhibitory relationship.

( )

Voltage-Gated
Calcium Channel

Cellular Response

Click to download full resolution via product page

Caption: Inhibition of calcium channels by (2-Chlorophenyl)diphenylmethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectral Analysis of (2-
Chlorophenyl)diphenylmethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676089#spectral-data-for-2-chlorophenyl-
diphenylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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